molecular formula C23H29N3O2 B2680704 N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 955531-42-7

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

Cat. No. B2680704
CAS RN: 955531-42-7
M. Wt: 379.504
InChI Key: XXXDQQBVXSYDCU-UHFFFAOYSA-N
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Description

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.504. The purity is usually 95%.
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Scientific Research Applications

Modulation of Sleep-Wake Cycles

Research has demonstrated the importance of orexins, peptides that play a significant role in maintaining wakefulness by activating specific receptors. A study focused on the selective blockade of these receptors showed the differential impact on sleep-wake modulation, suggesting the potential use of related compounds in managing sleep disorders (Dugovic et al., 2009).

Potential Anticancer Activities

The synthesis and evaluation of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed moderate to high levels of antitumor activities against various cancer cell lines. This indicates the potential of such compounds, including those related to the specified chemical structure, as anticancer agents (Fang et al., 2016).

Contributions to Synthetic Chemistry

The field of synthetic chemistry has seen the development of methodologies involving tetrahydroquinoline derivatives. These compounds have been synthesized and examined for their potential in various applications, such as in the creation of new materials or as intermediates in the synthesis of more complex molecules (Jacob et al., 1981).

Development of Novel Pharmacological Agents

Studies have also explored the synthesis of tetrahydroisoquinolines as selective antagonists for specific receptors, highlighting the therapeutic potential in drug addiction and other disorders. This underscores the broader pharmacological applications of compounds within the tetrahydroquinoline family (Perrey et al., 2013).

properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-17-7-10-20(11-8-17)25-23(28)22(27)24-14-13-18-9-12-21-19(16-18)6-5-15-26(21)4-2/h7-12,16H,3-6,13-15H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXDQQBVXSYDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

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